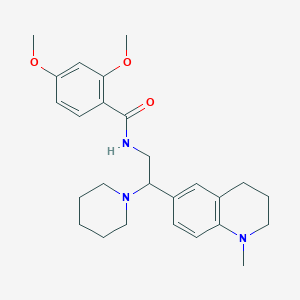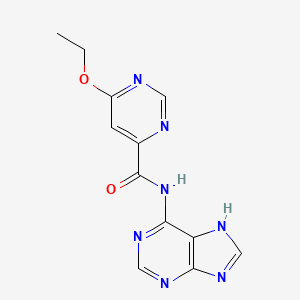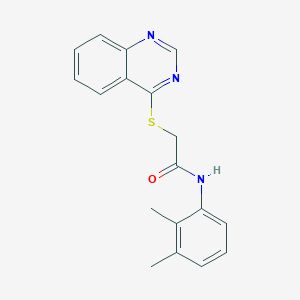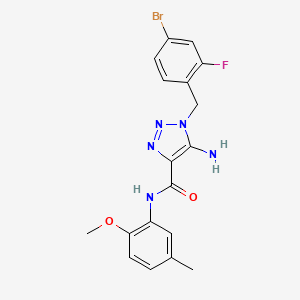![molecular formula C19H14N2O3 B2963426 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-47-7](/img/structure/B2963426.png)
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with additional phenyl and methoxyphenoxy substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyphenol with 2-chloro-6-phenylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound through nucleophilic substitution followed by cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine
- 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
Uniqueness
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is unique due to its furan ring, which imparts different electronic and steric properties compared to similar compounds with thieno or other heterocyclic rings
Eigenschaften
IUPAC Name |
4-(2-methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUTTWDMJKKZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2963350.png)


![N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2963357.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2963361.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2963362.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

